Anthranilic acid, N-(2-benzimidazolylmethyl)-
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Overview
Description
Anthranilic acid, N-(2-benzimidazolylmethyl)- is a compound that combines the structural features of anthranilic acid and benzimidazole. Anthranilic acid is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H), while benzimidazole is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-(2-benzimidazolylmethyl)- typically involves the reaction of anthranilic acid with benzimidazole derivatives. One common method is the condensation reaction between anthranilic acid and 2-chloromethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of anthranilic acid, N-(2-benzimidazolylmethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(2-benzimidazolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted anthranilic acid derivatives.
Scientific Research Applications
Anthranilic acid, N-(2-benzimidazolylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N-(2-benzimidazolylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: An aromatic acid with similar structural features but lacking the benzimidazole moiety.
Benzimidazole: A heterocyclic compound with a structure similar to the benzimidazole part of the compound.
2-Aminobenzoic Acid: Another name for anthranilic acid, highlighting its amino and carboxylic acid functional groups.
Uniqueness
Anthranilic acid, N-(2-benzimidazolylmethyl)- is unique due to the combination of anthranilic acid and benzimidazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52434-48-7 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)10-5-1-2-6-11(10)16-9-14-17-12-7-3-4-8-13(12)18-14/h1-8,16H,9H2,(H,17,18)(H,19,20) |
InChI Key |
NBZVDFHUEZMEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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